4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
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Overview
Description
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets leading to a variety of effects based on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many compounds, including imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.
Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)propanoic acid
- 1-(1H-benzo[d]imidazol-2-yl)-3-phenylpropane-1,3-dione
Uniqueness
What sets 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-14(2)26-20-9-7-6-8-19(20)24-23(26)18-12-21(27)25(13-18)22-16(4)10-15(3)11-17(22)5/h6-11,14,18H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTZANNIECTGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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